Nonadecanoic acid Nonadecanoic acid Nonadecanoic acid is a C19 straight-chain fatty acid of plant or bacterial origin. An intermediate in the biodegradation of n-icosane, it has been shown to inhibit cancer growth. It has a role as a fungal metabolite. It is a straight-chain saturated fatty acid and a long-chain fatty acid. It is a conjugate acid of a nonadecanoate.
Nonadecanoic acid is a natural product found in Solanum tuberosum, Streptomyces, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 68002-88-0
VCID: VC13305349
InChI: InChI=1S/C19H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21/h2-18H2,1H3,(H,20,21)
SMILES: CCCCCCCCCCCCCCCCCCC(=O)O
Molecular Formula: C19H38O2
Molecular Weight: 298.5 g/mol

Nonadecanoic acid

CAS No.: 68002-88-0

Cat. No.: VC13305349

Molecular Formula: C19H38O2

Molecular Weight: 298.5 g/mol

* For research use only. Not for human or veterinary use.

Nonadecanoic acid - 68002-88-0

Specification

CAS No. 68002-88-0
Molecular Formula C19H38O2
Molecular Weight 298.5 g/mol
IUPAC Name nonadecanoic acid
Standard InChI InChI=1S/C19H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21/h2-18H2,1H3,(H,20,21)
Standard InChI Key ISYWECDDZWTKFF-UHFFFAOYSA-N
SMILES CCCCCCCCCCCCCCCCCCC(=O)O
Canonical SMILES CCCCCCCCCCCCCCCCCCC(=O)O
Boiling Point 300.00 °C. @ 760.00 mm Hg
Melting Point 69.4 °C

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Nonadecanoic acid (CH3(CH2)17COOH\text{CH}_3(\text{CH}_2)_{17}\text{COOH}) is a long-chain saturated fatty acid classified under the IUPAC name nonadecanoic acid. Its systematic identification includes CAS Registry Number 646-30-0 and molecular weight 298.5 g/mol . The compound’s structure comprises a carboxylic acid functional group attached to a 19-carbon alkane chain, rendering it hydrophobic and insoluble in polar solvents like water .

Physicochemical Properties

Key physical properties of nonadecanoic acid include:

PropertyValueSource
Melting Point68–70 °C (lit.)
Boiling Point297 °C at 100 mmHg
Density0.886 ± 0.06 g/cm³ (Predicted)
SolubilitySlight in chloroform, methanol
pKa4.78 ± 0.10 (Predicted)
LogP (Octanol-Water)8.339 (Estimated)

The compound exists as white crystalline flakes or powder at room temperature and exhibits stability under standard storage conditions, though it is incompatible with strong bases and oxidizing agents . Its low solubility in aqueous media aligns with typical long-chain fatty acid behavior, necessitating organic solvents for laboratory handling .

Natural Occurrence and Biological Roles

Distribution in Biological Systems

Nonadecanoic acid occurs naturally in select plant oils and fungal metabolites. Notably, it constitutes a minor component of Notopterygium forbesii Boiss, a plant used in traditional medicine, and has been isolated from the spores of Ganoderma lucidum (Reishi mushroom) . In the latter, it contributes to the spore’s bioactivity, exhibiting antiproliferative effects on cancer cells .

Ecological Functions in Insects

Termites of the species Rhinotermes marginalis secrete nonadecanoic acid as a major defensive compound . This ecological role underscores its utility in interspecies communication and protection against predators, although the exact biochemical pathways regulating its secretion remain underexplored.

Fatty AcidChain LengthIC50\text{IC}_{50} (μM)
Nonadecanoic AcidC19:068 ± 7
Heptadecanoic AcidC17:0120 ± 23
Stearic AcidC18:0127 ± 4
Palmitic AcidC16:0132 ± 25

Data adapted from Tanaka et al. (2008) .

Synthesis and Production Methods

Chemical Synthesis

Nonadecanoic acid is synthesized via permanganate oxidation of 1-eicosene (CH2=CH(CH2)17CH3\text{CH}_2=\text{CH}(\text{CH}_2)_{17}\text{CH}_3), yielding the carboxylic acid through cleavage of the terminal alkene bond . The reaction proceeds as follows:

CH2=CH(CH2)17CH3KMnO4,H2OCH3(CH2)17COOH+byproducts\text{CH}_2=\text{CH}(\text{CH}_2)_{17}\text{CH}_3 \xrightarrow{\text{KMnO}_4, \text{H}_2\text{O}} \text{CH}_3(\text{CH}_2)_{17}\text{COOH} + \text{byproducts}

This method achieves moderate yields (~60–70%) and requires purification via recrystallization from ethanol .

Biosynthetic Pathways

In fungi and plants, nonadecanoic acid arises from elongation of palmitic acid (C16:0) by fatty acid synthase (FAS), which adds malonyl-CoA units to the growing hydrocarbon chain . β-Oxidation of longer-chain fatty acids like icosanoic acid (C20:0) may also contribute to its biosynthesis .

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